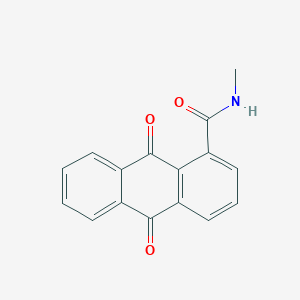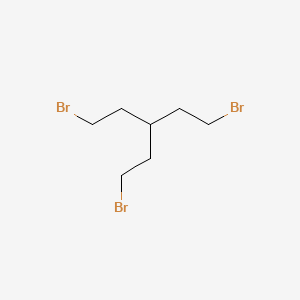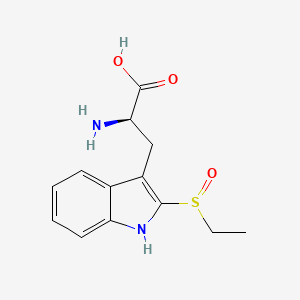
2-(Ethanesulfinyl)-D-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethanesulfinyl)-D-tryptophan is an organic compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is a derivative of tryptophan, an essential amino acid, and features an ethanesulfinyl group attached to the indole ring of the tryptophan molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfinyl)-D-tryptophan typically involves the introduction of the ethanesulfinyl group to the tryptophan molecule. This can be achieved through various synthetic routes, including:
Sulfoxidation: The reaction of tryptophan with ethanesulfinyl chloride in the presence of a base such as triethylamine.
Oxidation: The use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.
化学反応の分析
Types of Reactions
2-(Ethanesulfinyl)-D-tryptophan can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: Reduction reactions can revert the sulfinyl group back to a sulfide.
Substitution: The ethanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: 2-(Ethanesulfonyl)-D-tryptophan.
Reduction: 2-(Ethylthio)-D-tryptophan.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
2-(Ethanesulfinyl)-D-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Ethanesulfinyl)-D-tryptophan involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Ethanesulfonyl)-D-tryptophan: An oxidized form with a sulfonyl group.
2-(Ethylthio)-D-tryptophan: A reduced form with a sulfide group.
2-(Methylsulfinyl)-D-tryptophan: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
2-(Ethanesulfinyl)-D-tryptophan is unique due to its specific sulfinyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
55326-01-7 |
|---|---|
分子式 |
C13H16N2O3S |
分子量 |
280.34 g/mol |
IUPAC名 |
(2R)-2-amino-3-(2-ethylsulfinyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H16N2O3S/c1-2-19(18)12-9(7-10(14)13(16)17)8-5-3-4-6-11(8)15-12/h3-6,10,15H,2,7,14H2,1H3,(H,16,17)/t10-,19?/m1/s1 |
InChIキー |
FLINSDBWCRIQLV-VTZGEWFSSA-N |
異性体SMILES |
CCS(=O)C1=C(C2=CC=CC=C2N1)C[C@H](C(=O)O)N |
正規SMILES |
CCS(=O)C1=C(C2=CC=CC=C2N1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
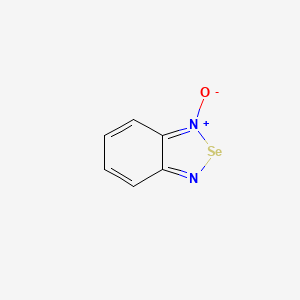
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
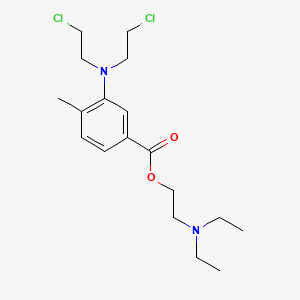
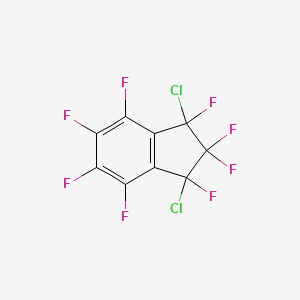
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
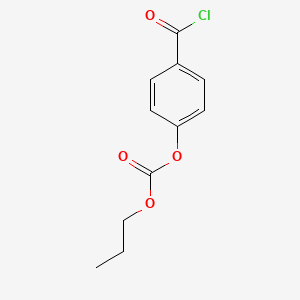
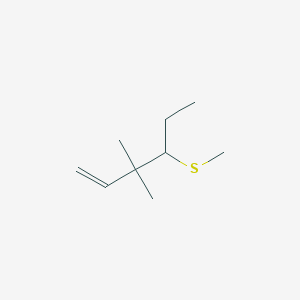
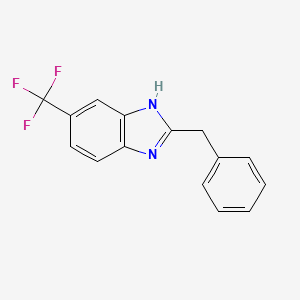
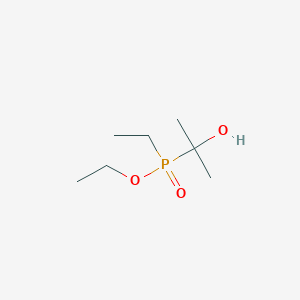
![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
